

5-methyl-1H-pyrazole-3-carboxamide structural analysis

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Compound of Interest

Compound Name: 5-methyl-1H-pyrazole-3-carboxamide

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An In-Depth Technical Guide to the Structural Analysis of **5-methyl-1H-pyrazole-3-carboxamide**

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Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This guide provides a detailed structural elucidation of **5-methyl-1H-pyrazole-3-carboxamide**, a heterocyclic compound of significant interest in medicinal chemistry. By integrating data from spectroscopic and crystallographic techniques, we present a comprehensive analysis of its molecular architecture, electronic properties, and intermolecular interactions, offering insights crucial for rational drug design and development.

Introduction: The Pyrazole Carboxamide Scaffold

The pyrazole ring system is a privileged scaffold in pharmaceutical chemistry, forming the core of numerous biologically active compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.^[1] Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile pharmacophore. The carboxamide moiety, when attached to the pyrazole core, further enhances its drug-like properties by providing additional hydrogen bond donors and acceptors, critical for molecular recognition and binding to biological targets.^{[2][3]}

This guide focuses specifically on **5-methyl-1H-pyrazole-3-carboxamide**. Understanding its precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and optimizing its potential as a therapeutic agent.[4] We will dissect its structure using a multi-faceted approach, combining synthesis, spectroscopy, and crystallography to build a complete molecular portrait.

Synthesis and Inherent Tautomerism

A foundational understanding of the molecule's synthesis is crucial as the reaction pathway dictates the final isomeric form. Pyrazole carboxamides are commonly synthesized through the condensation of a β -dicarbonyl compound or its equivalent with a hydrazine derivative, followed by functional group manipulations.

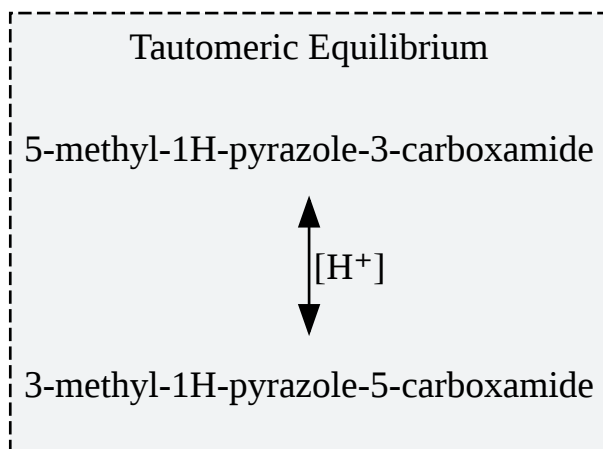
A representative synthetic approach involves the cyclocondensation of ethyl 2,4-dioxovalerate with hydrazine hydrate to form the pyrazole core, followed by amidation.

Experimental Protocol: Synthesis of the Pyrazole Core

- **Reaction Setup:** To a solution of ethyl 2,4-dioxovalerate (1 eq.) in ethanol, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.
- **Cyclization:** Reflux the reaction mixture for 4-6 hours, monitoring progress via Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the mixture to room temperature and reduce the solvent under vacuum.
- **Purification:** Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield the ethyl 5-methyl-1H-pyrazole-3-carboxylate intermediate.[5]
- **Amidation:** The ester is then converted to the primary carboxamide via reaction with ammonia or through a more controlled process involving hydrolysis to the carboxylic acid followed by coupling with an ammonia source.

Annular Tautomerism: A Critical Structural Consideration

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N2). For **5-methyl-1H-pyrazole-3-carboxamide**, this results in two potential tautomers: **5-methyl-1H-pyrazole-3-carboxamide** and 3-methyl-1H-pyrazole-5-carboxamide.



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Caption: Tautomeric forms of methyl-pyrazole-carboxamide.

While both forms may exist in equilibrium in solution, one tautomer typically predominates in the solid state due to stabilizing intermolecular interactions within the crystal lattice.[6] Spectroscopic and crystallographic analyses are essential to determine the dominant form under specific conditions. For many 3(5)-substituted pyrazoles, the less sterically hindered tautomer is often favored.[6]

Spectroscopic Elucidation: Decoding the Molecular Signature

Spectroscopic techniques provide detailed information about the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of a molecule in solution. For **5-methyl-1H-pyrazole-3-carboxamide**, the spectra are expected to confirm the

substitution pattern and provide evidence for the dominant tautomeric form.

- ^1H NMR: The spectrum will show distinct signals for the pyrazole ring proton (C4-H), the methyl protons (C5-CH₃), the pyrazole N-H proton, and the two amide (-CONH₂) protons. The C4-H proton will appear as a singlet, and its chemical shift provides insight into the electronic environment of the ring. The N-H and -NH₂ protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
- ^{13}C NMR: The spectrum will show five distinct carbon signals: two quaternary carbons (C3 and C5), one methine carbon (C4), one methyl carbon (-CH₃), and the amide carbonyl carbon (-C=O). The chemical shift of the carbonyl carbon is particularly diagnostic.^[3]

Assignment	Predicted ^1H NMR δ (ppm)	Predicted ^{13}C NMR δ (ppm)	Rationale
Pyrazole N-H	12.0 - 13.5 (broad s)	-	Deshielded proton due to ring aromaticity and hydrogen bonding potential.
Amide -NH ₂	7.0 - 8.0 (broad s, 2H)	-	Protons on nitrogen adjacent to an electron-withdrawing carbonyl group.
Pyrazole C4-H	6.3 - 6.8 (s, 1H)	105 - 110	Olefinic proton in an electron-rich heterocyclic ring.
Methyl -CH ₃	2.2 - 2.5 (s, 3H)	10 - 15	Aliphatic protons attached to the pyrazole ring.
Pyrazole C3	-	140 - 145	Quaternary carbon attached to the electron-withdrawing carboxamide group.
Pyrazole C5	-	148 - 155	Quaternary carbon attached to the electron-donating methyl group.
Amide C=O	-	160 - 165	Carbonyl carbon characteristic of a primary amide.

Predicted values are based on typical ranges for pyrazole derivatives and may vary with solvent and

experimental
conditions.[3][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode	Expected Frequency (cm ⁻¹)	Significance
N-H Stretch (Amide)	3400 - 3100 (two bands, broad)	Confirms the presence of the primary amide (-NH ₂) group. Broadness indicates hydrogen bonding.
N-H Stretch (Pyrazole)	3300 - 3100 (broad)	Overlaps with amide N-H; indicative of the N-H bond within the pyrazole ring.
C=O Stretch (Amide I)	1680 - 1650 (strong)	Strong, sharp absorption characteristic of the amide carbonyl group.[9]
N-H Bend (Amide II)	1640 - 1600	Bending vibration of the N-H bond in the amide.
C=N/C=C Stretch	1580 - 1450	Aromatic ring stretching vibrations from the pyrazole core.[3]

These values are characteristic and confirm the presence of both the pyrazole and primary amide functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

- **Molecular Ion (M^+):** For $C_5H_7N_3O$, the expected exact mass is approximately 125.06 Da. High-resolution mass spectrometry (HRMS) would confirm this elemental composition.
- **Fragmentation:** Common fragmentation pathways would likely involve the loss of the carboxamide group ($-CONH_2$) or the cleavage of the pyrazole ring, providing further structural validation.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopy provides connectivity, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.^[4] Though a specific structure for **5-methyl-1H-pyrazole-3-carboxamide** is not publicly available, analysis of closely related pyrazole carboxamide structures allows for a highly accurate prediction of its solid-state architecture.^[10]^[7]^[11]

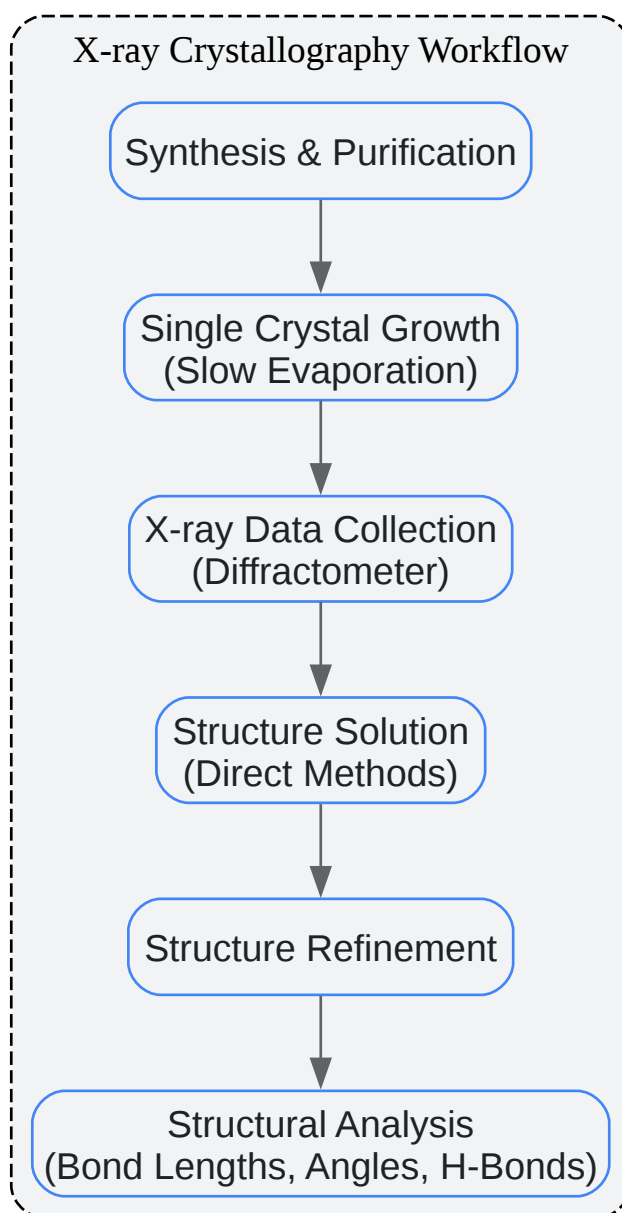
Methodology: A Self-Validating Protocol

- **Crystal Growth:** High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).
- **Data Collection:** A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.^[12]
- **Structure Solution & Refinement:** The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data.^[13]

Expected Structural Features

- **Planarity:** The pyrazole ring is expected to be essentially planar, a key feature for its role in mimicking other aromatic systems in drug-receptor interactions.
- **Tautomer Confirmation:** The analysis will unambiguously identify the position of the N-H proton, confirming the dominant tautomer in the solid state (expected to be the 5-methyl isomer).

- Intermolecular Interactions: The combination of the pyrazole N-H (donor), the pyridine-like pyrazole nitrogen (acceptor), and the amide group (-CONH₂, one donor N-H and one acceptor C=O) creates a robust hydrogen-bonding network. This network is critical for crystal packing and influences the molecule's physical properties, such as melting point and solubility.



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Caption: Generalized workflow for single-crystal X-ray analysis.

A common and highly stable interaction is the formation of a dimeric structure through $R^2_2(8)$ graph set notation, where the amide groups of two molecules form a pair of N-H...O hydrogen bonds. These dimers can then be linked into chains or sheets by hydrogen bonds involving the pyrazole N-H group.[\[11\]](#)

Implications for Drug Design

The structural features elucidated here are directly relevant to drug development:

- **Hydrogen Bonding:** The presence of multiple H-bond donors (pyrazole N-H, amide N-H) and acceptors (pyrazole N, amide C=O) allows for specific and strong interactions with protein targets.[\[14\]](#)
- **Methyl Group:** The 5-methyl group provides a lipophilic contact point and can influence the molecule's orientation within a binding pocket, potentially enhancing selectivity or potency.
- **Rigid Scaffold:** The planar and rigid pyrazole core serves as an excellent scaffold, holding the pharmacophoric elements (carboxamide, methyl group) in a well-defined spatial orientation for optimal receptor engagement.

Conclusion

The structural analysis of **5-methyl-1H-pyrazole-3-carboxamide**, through the synergistic application of NMR, IR, and MS, confirms its covalent framework and functional group composition. Insights from X-ray crystallography of analogous structures reveal a planar, rigid molecule capable of forming extensive and predictable hydrogen-bonding networks, primarily driven by the carboxamide and pyrazole N-H moieties. This detailed structural understanding provides a critical foundation for medicinal chemists to exploit this scaffold in the design of novel therapeutics with enhanced potency and specificity.

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